tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyanotetrahydropyran ring, and a carbamate functional group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate involves several steps. One common method includes the reaction of a suitable pyran derivative with tert-butyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate group. Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the tert-butyl group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate is used in various scientific research fields, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanotetrahydropyran ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate: This compound has a similar structure but with an oxo group instead of a cyanotetrahydropyran ring.
tert-Butyl carbamate: A simpler compound with only the tert-butyl and carbamate groups, lacking the pyran ring.
tert-Butyl(5-halo-2H-pyran-3-yl)carbamate: This compound includes a halogen substituent on the pyran ring, which can alter its reactivity and properties.
The unique combination of the cyanotetrahydropyran ring and the carbamate group in this compound makes it distinct from these similar compounds, providing unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18N2O3 |
---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
tert-butyl N-(5-cyanooxan-3-yl)carbamate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-9-4-8(5-12)6-15-7-9/h8-9H,4,6-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
UCPORZVNQYIJOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(COC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.